2-Ethynylpyridine-4-carbaldehyde
Description
Significance of Pyridine-Based Organic Scaffolds in Advanced Synthesis
Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds in organic chemistry. nih.gov Their importance stems from their presence in a vast number of biologically active compounds, including many pharmaceuticals and natural products. nih.gov The nitrogen atom within the aromatic ring imparts unique electronic properties, influences the molecule's basicity and solubility, and provides a coordination site for metal catalysts. This makes pyridine-based structures essential as ligands in organometallic chemistry, facilitating a wide array of chemical transformations. nih.gov In materials science, these scaffolds are integral to the construction of functional materials, including polymers and metal-organic frameworks (MOFs), due to their rigid structure and coordinative capabilities.
Strategic Importance of Ethynyl (B1212043) and Aldehyde Functionalities as Synthetic Handles
The true synthetic power of a building block lies in its functional groups, which act as "handles" for chemical modification. 2-Ethynylpyridine-4-carbaldehyde (B6161575) is equipped with two of the most versatile and reactive functionalities in the organic chemist's toolkit.
The ethynyl group (a carbon-carbon triple bond) is a linchpin in modern synthetic chemistry. It is a key participant in a multitude of powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira coupling. This reaction allows for the straightforward connection of the alkyne to aryl or vinyl halides, providing a robust method for constructing extended π-conjugated systems relevant to organic electronics and materials science. The ethynyl group can also undergo cycloaddition reactions, be hydrogenated to form alkenes or alkanes, or participate in hydrofunctionalization reactions, adding to its synthetic versatility.
The aldehyde group is another cornerstone of organic synthesis, acting as a potent electrophile. It readily undergoes nucleophilic addition and condensation reactions, forming the basis for countless transformations. Key reactions involving aldehydes include:
Wittig reaction: for the formation of alkenes.
Aldol condensation: for the creation of β-hydroxy carbonyl compounds.
Reductive amination: to form amines.
Grignard and organolithium additions: to generate secondary alcohols.
This reactivity makes the aldehyde group a gateway to a vast array of other functional groups and molecular architectures.
Positioning this compound as a Versatile Bifunctional Building Block
A molecule that possesses two distinct and reactive functional groups, like this compound, is termed a bifunctional or multifunctional building block. Such compounds are highly prized in synthesis because they allow for the stepwise and controlled construction of complex molecules. The ethynyl and aldehyde groups on this pyridine scaffold can be addressed with orthogonal reaction conditions, meaning one group can be reacted selectively while the other remains intact for a subsequent transformation.
This bifunctionality enables the synthesis of diverse molecular structures from a single starting material. For instance, the aldehyde could first be transformed into an imine or an alcohol, and the ethynyl group could then be used in a Sonogashira coupling reaction. This controlled, sequential reactivity is a powerful strategy for building complex libraries of compounds for drug discovery or for designing sophisticated ligands and materials with precisely defined structures.
Overview of Research Trajectories Involving this compound
A thorough review of scientific databases reveals a notable absence of published research specifically utilizing this compound. While its constituent functional groups and the parent pyridine scaffold are ubiquitous in chemical literature, this particular combination appears to be an unexplored tool. There are no readily available reports of its synthesis, its application as a ligand in catalysis, its incorporation into metal-organic frameworks, or its use as an intermediate in the total synthesis of natural products.
The lack of published data presents a unique opportunity for the research community. The logical research trajectories for this molecule would involve:
Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in useful quantities. A likely approach would involve a Sonogashira coupling of a protected acetylene (B1199291) with a 2-halo-4-formylpyridine precursor.
Reaction Scaffolding: Systematic exploration of its reactivity, demonstrating the selective transformation of the aldehyde and ethynyl groups to create a library of more complex pyridine derivatives.
Materials Synthesis: Utilization as a bifunctional linker in the design of novel metal-organic frameworks or porous organic polymers. The pyridine nitrogen and the ethynyl group could coordinate to metal centers, while the aldehyde could be used for post-synthetic modification of the material.
Medicinal Chemistry: Application as a starting material for the synthesis of novel compounds for biological screening, leveraging the known importance of the pyridine scaffold in drug discovery.
Until such studies are published, this compound remains a building block of high potential, waiting for its synthetic utility and application in advanced materials and organic chemistry to be unlocked and documented.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NO |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-ethynylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |
InChI Key |
WEMHECAHUNDECE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=CC(=C1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 2 Ethynylpyridine 4 Carbaldehyde
Precursor Synthesis and Functional Group Interconversions Leading to the Pyridine (B92270) Core
The construction of the target molecule, 2-ethynylpyridine-4-carbaldehyde (B6161575), begins with the synthesis or selection of an appropriately substituted pyridine precursor. The pyridine ring serves as the foundational core upon which the desired functional groups are installed. Common starting materials for such syntheses include commercially available and readily modifiable pyridines, such as halopyridines or methylpyridines (picolines). researchgate.netwikipedia.orgnih.gov
Introduction of the Carbaldehyde Functionality at the Pyridine-4-position
A crucial step in the synthesis is the regioselective introduction of a carbaldehyde (formyl) group at the C-4 position of the pyridine ring. This can be accomplished through the oxidation of a pre-existing group or by direct formylation of the pyridine ring.
One of the most direct methods to introduce a C-4 aldehyde is through the oxidation of a 4-methyl group or a 4-(hydroxymethyl) group. 4-Methylpyridine (also known as γ-picoline or 4-picoline) is a common and inexpensive starting material. wikipedia.orgnih.gov Various oxidation methods have been developed to convert the methyl group into an aldehyde.
Vapor-phase oxidation using catalysts like vanadium phosphate (B84403) has been reported for the conversion of 4-picoline to pyridine-4-carbaldehyde. chemicalbook.com Other methods may involve harsher conditions which can lead to the formation of the corresponding carboxylic acid (isonicotinic acid), requiring careful control of the reaction conditions. google.comacs.org Milder laboratory-scale oxidants are often preferred for converting primary alcohols to aldehydes, which can be formed from the corresponding methylpyridines. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or activated dimethyl sulfoxide (B87167) (DMSO) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. imperial.ac.uk
Table 1: Selected Oxidation Methods for Pyridine-4-carbaldehyde Synthesis
| Precursor | Oxidizing Agent/Catalyst | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 4-Methylpyridine | Vanadium Phosphate Catalyst | Vapor-phase | Pyridine-4-carbaldehyde | chemicalbook.com |
| 4-Methylpyridine | Halogen/Actinic Radiation | Aqueous, ~120 °C | Pyridine-4-carboxylic acid | google.com |
| Primary/Secondary Alcohols | CrO3-pyridine (Collins' Reagent) | Non-aqueous | Aldehyde/Ketone | imperial.ac.uk |
This table is generated based on data from the text and provides examples of relevant oxidation reactions.
Directly introducing a formyl group onto the pyridine ring is known as formylation. This is typically challenging for pyridine because its electron-deficient nature makes it resistant to standard electrophilic aromatic substitution reactions. wikipedia.org However, specific named reactions can achieve this transformation with a degree of regioselectivity.
The Vilsmeier-Haack reaction is a notable method for the formylation of electron-rich aromatic and heteroaromatic compounds. For pyridine, this reaction, which uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can successfully introduce a formyl group, often favoring the 4-position. pipzine-chem.com The reaction proceeds via the formation of an active electrophilic intermediate, the Vilsmeier reagent, which then attacks the pyridine ring. pipzine-chem.com Another method, the Duff reaction, employs hexamethylenetetramine in an acidic medium and has been used to formylate pyridone systems, demonstrating its utility for certain pyridine derivatives. nih.gov
Installation of the Ethynyl (B1212043) Moiety at the Pyridine-2-position
The final key functionalization is the introduction of the terminal alkyne (ethynyl group) at the C-2 position of the pyridine ring. This is typically achieved on a pyridine substrate that already bears the C-4 carbaldehyde.
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com In the context of synthesizing this compound, the precursor would be a 2-halopyridine-4-carbaldehyde, such as the 2-bromo or 2-iodo derivative. These halogenated pyridines are effective substrates for this reaction. researchgate.netnih.gov
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.orgresearchgate.net A common strategy involves coupling the halopyridine with a protected alkyne, like trimethylsilylacetylene (B32187) (TMSA), followed by the removal of the silyl (B83357) protecting group under mild basic conditions to reveal the terminal alkyne. This two-step sequence is highly efficient and tolerates a wide variety of functional groups, including the essential aldehyde at the C-4 position. wikipedia.orgresearchgate.net
Table 2: Representative Conditions for Sonogashira Coupling on Pyridine Scaffolds
| Catalyst System | Base | Solvent | Temperature | Substrates | Reference(s) |
|---|---|---|---|---|---|
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 2-Amino-3-bromopyridines + Terminal Alkynes | scirp.orgresearchgate.net |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO | 100 °C (Microwave) | 2-(6-chloropyridin-3-yl)-1H-benzimidazole + TMSA | researchgate.net |
This table is generated based on data from the text and illustrates typical conditions for the Sonogashira reaction.
An alternative and elegant method for installing a terminal alkyne is through the reaction of an aldehyde with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). sigmaaldrich.comresearchgate.net This one-pot procedure converts an aldehyde directly into a terminal alkyne, providing a valuable alternative to the Corey-Fuchs reaction. sigmaaldrich.com
To apply this method for the synthesis of this compound, a precursor such as pyridine-2,4-dicarbaldehyde (B1314943) would be required. One of the aldehyde groups would need to be selectively protected while the other (at the C-2 position) is converted to the alkyne using the Bestmann-Ohira reagent. The reaction proceeds under mild, basic conditions (e.g., using potassium carbonate in methanol) and involves the in-situ generation of a diazomethylphosphonate anion, which reacts with the aldehyde to form an intermediate that eliminates nitrogen gas to yield the alkyne. organic-chemistry.orgresearchgate.net This method is known for its high yields and tolerance of various functional groups. organic-chemistry.orgnih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Halopyridine |
| 4-Methylpyridine (γ-picoline, 4-picoline) |
| Pyridine N-oxide |
| Pyridinium chlorochromate (PCC) |
| Pyridinium dichromate (PDC) |
| Dimethyl sulfoxide (DMSO) |
| Isonicotinic acid |
| Dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl₃) |
| Hexamethylenetetramine |
| 2-Halopyridine-4-carbaldehyde |
| 2-Bromopyridine-4-carbaldehyde |
| 2-Iodopyridine-4-carbaldehyde |
| Trimethylsilylacetylene (TMSA) |
| Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) |
| Pyridine-2,4-dicarbaldehyde |
| Potassium carbonate |
Chemo- and Regioselective Considerations in Multi-Step Synthesis of this compound
The multi-step synthesis of this compound requires meticulous control over chemoselectivity and regioselectivity to ensure the correct placement of the ethynyl and carbaldehyde functionalities at the C-2 and C-4 positions of the pyridine ring, respectively. The synthetic strategy must navigate the mutual reactivity of these functional groups and the inherent reactivity patterns of the pyridine nucleus.
A plausible synthetic pathway could commence from a di-substituted pyridine precursor, such as a dihalopyridine. The choice of halogens and their positions on the pyridine ring is critical for achieving regioselectivity in subsequent cross-coupling reactions. For instance, starting with 2-iodo-4-bromopyridine would allow for a regioselective Sonogashira coupling at the more reactive C-I bond to introduce the ethynyl group at the C-2 position. wikipedia.orglibretexts.org The difference in reactivity among aryl halides (I > Br > Cl > F) is a well-established principle in palladium-catalyzed cross-coupling reactions. wikipedia.org
The Sonogashira coupling itself, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp)-C(sp²) bonds. libretexts.orgorganic-chemistry.org To avoid unwanted side reactions with the aldehyde group if it were already present, a protected alkyne such as (trimethylsilyl)acetylene is often used. libretexts.org The trimethylsilyl (B98337) (TMS) protecting group can be readily removed under mild basic conditions.
Table 1: Regioselective Sonogashira Coupling of a Dihalopyridine
| Starting Material | Alkyne | Catalyst System | Base | Solvent | Product | Ref. |
| 2-Iodo-4-bromopyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 2-((Trimethylsilyl)ethynyl)-4-bromopyridine | libretexts.org |
Following the successful installation of the ethynyl group at the C-2 position, the next critical step is the introduction of the carbaldehyde group at the C-4 position. This can be achieved through various methods, each with its own set of chemo- and regioselective challenges. One approach involves the conversion of the bromo substituent at the C-4 position into a formyl group. This could be accomplished via a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). However, the presence of the acidic acetylenic proton in the deprotected 2-ethynylpyridine (B158538) could interfere with the metal-halogen exchange. Therefore, it is often strategic to perform this step while the alkyne is still protected.
Alternatively, a C-H functionalization approach could be considered on a 2-ethynylpyridine precursor. However, directing the functionalization specifically to the C-4 position in the presence of an ethynyl group at C-2 can be challenging. The electronic properties of the ethynyl group can influence the regioselectivity of electrophilic or radical substitution reactions. Recent advances in pyridine functionalization have demonstrated the use of blocking groups to direct reactions to a specific position. nih.govchemrxiv.org For example, a temporary blocking group at the C-6 position could direct functionalization to the C-4 position.
Another strategy involves starting with a precursor that already contains a group at the C-4 position that can be readily converted to an aldehyde, such as a methyl or a hydroxymethyl group. For example, starting with 2-chloro-4-methylpyridine, one could first perform a Sonogashira coupling at the C-2 position, followed by oxidation of the methyl group at the C-4 position to an aldehyde. The oxidation step must be chemoselective, avoiding oxidation of the ethynyl group.
Table 2: Introduction of the Carbaldehyde Group
| Starting Material | Reagents | Conditions | Product | Ref. |
| 2-((Trimethylsilyl)ethynyl)-4-bromopyridine | 1. n-BuLi 2. DMF | -78 °C to rt | 2-((Trimethylsilyl)ethynyl)pyridine-4-carbaldehyde | - |
| 2-Ethynyl-4-methylpyridine | SeO₂ | Dioxane, reflux | This compound | - |
The aldehyde group itself is susceptible to nucleophilic attack and oxidation/reduction. wikipedia.orgchemguide.co.uk Therefore, late-stage introduction of the aldehyde is often preferred to minimize the number of steps where it needs to be protected. If protection is necessary, common protecting groups for aldehydes include acetals and dithioacetals, which are stable under a variety of reaction conditions but can be removed under specific acidic or oxidative/reductive conditions, respectively.
Exploration of Sustainable Synthetic Approaches for this compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. organic-chemistry.orgacs.org The synthesis of this compound can be made more sustainable by considering several aspects, from the choice of starting materials to the reaction conditions and solvents.
One key area for improvement is the use of greener solvents. Traditional solvents used in cross-coupling reactions, such as tetrahydrofuran (B95107) (THF) and toluene, are often volatile and have associated health and environmental risks. The development of Sonogashira couplings in more benign solvents like water or bio-renewable solvents is an active area of research. organic-chemistry.org The use of phase-transfer catalysts can facilitate reactions in biphasic systems, simplifying product isolation and solvent recycling. biosynce.com
The choice of catalysts is another important consideration. While palladium is a highly effective catalyst for cross-coupling reactions, it is a precious and toxic metal. Research into catalysts based on more earth-abundant and less toxic metals, such as iron or copper, is gaining momentum. rsc.org Iron-catalyzed cyclization reactions have been reported for the synthesis of substituted pyridines, offering a potentially greener alternative to traditional methods. rsc.org For the Sonogashira coupling, copper-free conditions have been developed to mitigate the environmental concerns associated with copper catalysts. organic-chemistry.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. While specific enzymes for the direct synthesis of this compound may not be readily available, enzymatic methods could be explored for specific transformations, such as the selective oxidation of a methyl or alcohol precursor to the aldehyde.
Table 3: Potential Sustainable Approaches for the Synthesis of this compound
| Synthetic Step | Sustainable Approach | Potential Benefits | Ref. |
| Sonogashira Coupling | Use of water as a solvent with a suitable ligand | Reduced use of volatile organic compounds (VOCs) | organic-chemistry.org |
| Copper-free conditions | Avoids toxic copper waste | organic-chemistry.org | |
| Microwave-assisted reaction | Reduced reaction time and energy consumption | acs.org | |
| Aldehyde Introduction | Oxidation with a green oxidant (e.g., H₂O₂) | Avoids stoichiometric use of heavy metal oxidants | - |
| Biocatalytic oxidation | High selectivity, mild conditions | - | |
| Overall Process | One-pot synthesis | Reduced waste, fewer purification steps | nih.govacs.org |
By integrating these chemo- and regioselective strategies with sustainable synthetic methodologies, the preparation of this compound can be achieved in an efficient and environmentally responsible manner.
Chemical Reactivity and Mechanistic Insights of 2 Ethynylpyridine 4 Carbaldehyde
Reactions Involving the Ethynyl (B1212043) Group of 2-Ethynylpyridine-4-carbaldehyde (B6161575)
The terminal alkyne functionality in this compound is a gateway to a diverse array of chemical transformations, including cycloadditions, cross-coupling reactions, and addition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC/Click Chemistry) for Triazole Formation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for the construction of 1,4-disubstituted 1,2,3-triazoles. While specific literature detailing the CuAAC reaction of this compound is not extensively available, the general applicability of this reaction to terminal alkynes suggests its utility. In a typical CuAAC reaction, a terminal alkyne, such as this compound, would react with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding triazole derivative. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Table 1: Postulated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(4-(4-carbaldehydepyridin-2-yl))-4-R-1H-1,2,3-triazole |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This reaction is highly applicable to this compound, allowing for the introduction of various substituents at the terminus of the ethynyl group. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base.
Table 2: Representative Sonogashira Coupling of this compound
| Alkyne | Coupling Partner | Catalyst System | Product |
| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Arylethynyl)pyridine-4-carbaldehyde |
Electrophilic and Nucleophilic Additions to the Alkyne (e.g., Hydrohalogenation)
The ethynyl group of this compound is susceptible to both electrophilic and nucleophilic addition reactions. The hydrohalogenation of ethynylpyridines, for instance, has been studied and provides insight into the reactivity of this class of compounds. The reaction of an ethynylpyridine with a hydrogen halide (HX) can proceed via an electrophilic addition mechanism, where the initial protonation of the alkyne leads to a vinyl cation intermediate, followed by the attack of the halide anion. acs.org
However, an alternative mechanism involving the initial protonation of the pyridine (B92270) nitrogen has also been proposed. This protonation increases the electrophilicity of the alkyne, facilitating the nucleophilic attack of the halide anion. acs.org This pathway is particularly relevant for ethynylpyridines due to the basicity of the nitrogen atom. The regioselectivity of the addition is governed by the stability of the resulting carbocation or the site of nucleophilic attack.
Table 3: Potential Addition Reactions to the Ethynyl Group
| Reaction Type | Reagent | Mechanistic Feature | Potential Product |
| Hydrohalogenation | HX (e.g., HCl, HBr) | Electrophilic or nucleophilic addition | 2-(2-Haloethenyl)pyridine-4-carbaldehyde |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov addition of water | 2-Acetylpyridine-4-carbaldehyde |
Cyclization and Annulation Reactions Involving the Ethynyl Group
The ethynyl group of this compound can participate in various intramolecular and intermolecular cyclization and annulation reactions to construct more complex heterocyclic systems. While specific examples with this exact molecule are scarce in the literature, related studies on alkynylheteroaromatics provide valuable precedents. For instance, intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered nucleophile can lead to the formation of fused ring systems. nih.gov Base-catalyzed intramolecular cyclizations of 2-ynylphenols to form benzofurans have also been reported, highlighting a potential reaction pathway for appropriately substituted derivatives of this compound. rsc.org
Oligomerization and Polymerization Pathways of Ethynylpyridines
Ethynylpyridines, including 2-ethynylpyridine (B158538), are known to undergo oligomerization and polymerization to form conjugated polymers with interesting optical and electronic properties. The polymerization can be initiated by various methods, including heat, light, or the use of catalysts. Spontaneous polymerization of 2-ethynylpyridine in the presence of a strong acid has been reported. acs.org Furthermore, non-catalyst polymerization of 2-ethynylpyridine with various reagents can lead to the formation of ionic polyacetylenes. tandfonline.comtandfonline.comu-fukui.ac.jp These polymers possess a conjugated backbone with pyridinium (B92312) salt moieties as substituents. While the polymerization of this compound itself is not explicitly detailed, the presence of the aldehyde group could influence the polymerization process and the properties of the resulting polymer.
Reactions Involving the Carbaldehyde Group of this compound
The carbaldehyde group in this compound is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.
A common reaction of aldehydes is their reduction to the corresponding primary alcohol. This can be achieved using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). khanacademy.org In the case of this compound, this would yield (2-ethynylpyridin-4-yl)methanol.
Condensation reactions with amines and their derivatives are also characteristic of aldehydes. For example, reaction with hydrazine (B178648) or substituted hydrazines would lead to the formation of the corresponding hydrazones. These hydrazones can be valuable intermediates for further synthetic transformations.
Oxidation of the aldehyde group would provide the corresponding carboxylic acid, 2-ethynylisonicotinic acid. This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Table 4: Representative Reactions of the Carbaldehyde Group
| Reaction Type | Reagent | Product |
| Reduction | Sodium Borohydride (NaBH₄) | (2-Ethynylpyridin-4-yl)methanol |
| Condensation | Hydrazine (H₂NNH₂) | This compound hydrazone |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Ethynylisonicotinic acid |
Nucleophilic Additions to the Carbonyl (e.g., Condensation, Cyanohydrin Formation)
The aldehyde group in this compound is susceptible to nucleophilic attack. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For instance, reaction with amines can lead to the formation of imines or, in more complex scenarios, can be part of a sequence leading to heterocyclic structures. For example, the reaction of pyridine-2-carbaldehyde with N-(2-aminoethyl)propane-1,3-diamine can yield a mixture of products, including tetrahydropyrimidines. researchgate.net Similarly, base-catalyzed Knoevenagel condensation with active methylene (B1212753) compounds is a viable transformation. researchgate.net
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. orgoreview.compressbooks.pub The initial attack on the carbonyl carbon leads to a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin. fiveable.mechemistrysteps.comlibretexts.org This process is reversible, but for most aldehydes, the equilibrium favors the cyanohydrin product. orgoreview.compressbooks.pub Cyanohydrins are versatile synthetic intermediates that can be further transformed into other functional groups like α-hydroxy acids and β-aminoalcohols. pressbooks.pubchemistrysteps.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product Type |
|---|---|---|
| Amine | R-NH₂ | Imine |
| Active Methylene Compound | CH₂(CN)₂, Base | Knoevenagel adduct |
Olefin-Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Bestmann-Ohira reagent for alkyne formation)
The aldehyde functionality is a key precursor for the synthesis of alkenes and alkynes through various established olefination and homologation reactions.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.compressbooks.pub It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. pressbooks.puborganic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion to convert aldehydes into alkenes, typically with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents and can react with a wider range of aldehydes under milder conditions. nrochemistry.com The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation of an oxaphosphetane intermediate and subsequent elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups, allows for the selective synthesis of (Z)-olefins. nrochemistry.comyoutube.com
Bestmann-Ohira Reagent for Alkyne Formation: To convert the aldehyde into a terminal alkyne, a one-carbon homologation can be achieved using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). sigmaaldrich.comresearchgate.net This reaction, often considered a modification of the Seyferth-Gilbert homologation, provides a milder alternative to the Corey-Fuchs reaction. sigmaaldrich.comorganic-chemistry.org The mechanism involves the reaction of the aldehyde with the deprotonated Bestmann-Ohira reagent to form an intermediate that eliminates a dimethyl phosphate anion to give a diazoalkene. organic-chemistry.org Subsequent loss of nitrogen gas and a 1,2-hydride shift from the resulting vinylidene carbene affords the terminal alkyne. organic-chemistry.org
Table 2: Comparison of Olefin- and Alkyne-Forming Reactions
| Reaction | Reagent Type | Typical Product | Key Features |
|---|---|---|---|
| Wittig | Phosphorus Ylide | (E)- or (Z)-Alkene | Stereoselectivity depends on ylide stability. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | High (E)-selectivity, water-soluble byproduct. wikipedia.orgalfa-chemistry.com |
Redox Transformations of the Aldehyde Functionality
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its redox versatility.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-carbaldehyde-2-ethynylpyridinecarboxylic acid, using standard oxidizing agents for aldehydes.
Reduction: Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, (2-ethynylpyridin-4-yl)methanol. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon. youtube.com
Multicomponent Reactions Utilizing the Aldehyde
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The aldehyde functionality of this compound makes it a suitable component for various MCRs. For example, it can participate in copper-catalyzed MCRs with 2-methylindole (B41428) and dienophiles to generate diverse spirotetrahydrocarbazoles. beilstein-journals.org In such reactions, the aldehyde first reacts to form a key intermediate, which then undergoes a cycloaddition. beilstein-journals.org The use of MCRs offers a streamlined approach to molecular diversity and complexity. rug.nl
Interplay and Chemoselectivity Between the Ethynyl and Aldehyde Moieties
The presence of both an ethynyl and an aldehyde group on the same pyridine ring raises questions of chemoselectivity. In many reactions, one group can be manipulated while the other remains intact. For instance, the aldehyde can be selectively reduced in the presence of the alkyne using specific reducing agents.
However, the electronic communication between the two groups can also influence reactivity. The pyridine nitrogen, being basic, can be protonated under acidic conditions. This protonation significantly increases the electrophilicity of the ethynyl group, facilitating nucleophilic attack. For example, in the hydrohalogenation of 2-ethynylpyridines, the formation of a pyridinium salt enhances the electrophilicity of the alkyne, allowing for the nucleophilic addition of a halide ion. acs.org This interplay highlights the potential for controlled and selective transformations based on reaction conditions.
Mechanistic Studies of Key Transformations of this compound
The mechanisms of the key reactions involving the aldehyde functionality of this compound are well-established in organic chemistry.
Nucleophilic Addition: The fundamental mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The rate and reversibility of this addition depend on the nucleophile's basicity. masterorganicchemistry.com
Wittig Reaction: The mechanism is generally accepted to proceed through a [2+2] cycloaddition to form a short-lived oxaphosphetane intermediate, which then undergoes a reverse [2+2] cycloaddition to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org
Horner-Wadsworth-Emmons Reaction: The mechanism is similar to the Wittig reaction, involving the formation of an oxaphosphetane intermediate. organic-chemistry.org The stereochemical outcome is influenced by steric factors during the approach of the phosphonate carbanion to the aldehyde. organic-chemistry.org
Bestmann-Ohira Homologation: The reaction proceeds via the formation of a diazoalkene intermediate, followed by the loss of nitrogen and a 1,2-migration to form the alkyne. organic-chemistry.org
Detailed mechanistic studies, often employing computational methods, continue to refine the understanding of these transformations, particularly concerning stereoselectivity and the influence of catalysts and reaction conditions. For example, theoretical studies on cyanohydrin formation have elucidated the role of catalysts in activating the aldehyde and delivering the nucleophile. nih.gov
Applications As a Versatile Synthetic Building Block
Construction of Complex Nitrogen-Containing Heterocycles
The pyridine (B92270) core of 2-ethynylpyridine-4-carbaldehyde (B6161575) is itself a key heterocycle in numerous biologically active compounds. The compound serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems and for decorating scaffolds intended for medicinal chemistry applications.
The functional groups of this compound are ideal for intramolecular and intermolecular cyclization reactions to form fused ring systems. For instance, the aldehyde can be converted into a hydrazone, which can then react with other reagents or the suitably transformed alkyne to create fused pyrazolo[3,4-b]pyridine structures. rsc.orgnih.gov Similarly, reaction of the aldehyde-derived functional groups with reagents like malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. rsc.org The general strategy involves transforming the aldehyde or alkyne into a new functional group that can then react with its counterpart or another part of the pyridine ring to forge a new heterocyclic ring. For example, vicinal chloro and cyano groups on a pyridine ring, which can be conceptually derived from precursors like this compound, are established starting points for building fused systems like pyrido[2,3-d]pyrimidines through thermal cyclocondensation reactions. nih.gov
| Starting Material Analogue | Reagent(s) | Fused System | Reference |
| 6-Hydrazido-pyridinecarbonitrile | Acetic Anhydride | Pyrazolo-[3,4-b]-pyridine derivative | rsc.org |
| 6-Aminopyridinecarbonitrile | Formic Acid | Pyrido-[2,3-d]-pyrimidine | nih.gov |
| 6-Aminopyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine | rsc.org |
This table represents reaction types applicable to derivatives of the core pyridine scaffold.
The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. The this compound framework is a valuable starting point for such endeavors. A common synthetic strategy involves the reaction of the carbaldehyde group with a hydrazide to form a hydrazone. This new intermediate can then undergo cyclization with various reagents to produce complex heterocyclic systems. For example, ketone-hydrazones derived from related pyridine carboxylic acid hydrazides are used to synthesize thiazolidines and spirothiazolidines. nih.gov The aldehyde functionality is readily converted into a Schiff base by condensation with a primary amine; these resulting iminopyridine structures are robust and widely used chelating agents for metal ions in bioactive complexes. scribd.com The synthesis of platinum(II) complexes from pyridine-2-carbaldehyde thiosemicarbazones demonstrates a key methodology where the aldehyde is transformed into a tridentate ligand scaffold capable of binding a metal center. scribd.comwikipedia.org
The dual functionality of this compound is perfectly suited for the synthesis of pyrazole (B372694) and triazole heterocycles, which are prominent in medicinal chemistry.
Triazoles: The terminal alkyne group is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and regioselective "click" reaction allows the pyridine scaffold to be easily conjugated with any molecule bearing an azide (B81097) group, leading to the formation of a stable 1,2,3-triazole ring. acs.orgnih.gov This method is exceptionally versatile for creating libraries of compounds.
Pyrazoles: The aldehyde group provides a route to pyrazole synthesis. Condensation of the aldehyde with hydrazine (B178648) or a substituted hydrazine yields a hydrazone. This intermediate can then undergo cyclization, often promoted by a suitable reagent or intramolecular reaction, to form a pyrazole ring. For instance, related pyrazole-4-carboxaldehydes are used to synthesize fused pyrazole derivatives through condensation and cycloaddition reactions. youtube.com The combination of these reactions allows for the synthesis of complex pyridine-pyrazole or pyridine-triazole-pyrazole hybrid structures. acs.org
| Functional Group | Reaction Type | Reagent | Resulting Heterocycle | Reference |
| Ethynyl (B1212043) | Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | acs.org |
| Carbaldehyde | Condensation/Cyclization | Hydrazine (H₂NNH₂) | Pyrazole | youtube.com |
This table outlines the primary pathways to pyrazole and triazole synthesis from the key functional groups.
Development of Advanced Ligands for Coordination Chemistry and Catalysis
The pyridine nitrogen atom, along with the versatile aldehyde and alkyne handles, makes this compound an excellent platform for designing sophisticated ligands for coordination chemistry and catalysis. The aldehyde can be readily converted into multidentate Schiff base ligands through condensation with various amines (e.g., diamines, amino acids, or aminophenols). These iminopyridine ligands are highly effective in coordinating with a variety of transition metals, including platinum(II), palladium(II), and copper(II). scribd.comwikipedia.org The resulting metal complexes have applications in areas such as catalysis and materials science. For example, palladium(II) complexes bearing functionalized P,N-ligands derived from related pyridine precursors have been successfully employed as precatalysts in Suzuki cross-coupling reactions. The coordination typically occurs through the pyridine nitrogen and the imine nitrogen, creating a stable five- or six-membered chelate ring.
Synthesis of Spin Labels and Paramagnetic Scaffolds
The unique structure of this compound offers two distinct routes for the creation of paramagnetic molecules for applications such as electron paramagnetic resonance (EPR) spectroscopy.
Attachment of Nitroxide Spin Labels: The ethynyl group is an ideal anchor for attaching organic radical spin labels. Using the highly efficient CuAAC click reaction, an azide-functionalized nitroxide radical (e.g., a TEMPO or PROXYL derivative) can be covalently linked to the pyridine core via a triazole ring. This methodology is a well-established strategy for introducing spin labels into biomolecules and synthetic systems, utilizing alkynyl-functionalized building blocks. nih.gov The synthesis of acetylene-functionalized spin labels like TEMPA (2,2,6,6-tetramethyl-3,4-dehydro-piperidin-N-oxyl-4-acetylene) highlights the utility of the alkyne as a reactive handle for bioconjugation. nih.gov
Coordination of Paramagnetic Metal Ions: The carbaldehyde group can be elaborated into a chelating ligand capable of binding paramagnetic metal ions like Copper(II). For instance, a Schiff base ligand can be formed by condensing the aldehyde with a suitable amine. This new ligand, featuring the pyridine nitrogen and the imine nitrogen as donor atoms, can coordinate to a Cu(II) center, thereby creating a paramagnetic metal complex. rsc.org
Role in Diversity-Oriented Synthesis and Combinatorial Libraries
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. This compound is an exemplary building block for DOS due to its two chemically orthogonal reactive sites. This bifunctionality allows for a multitude of selective transformations.
The aldehyde can be subjected to a wide range of reactions (e.g., condensations, olefination, reductions) while the alkyne remains untouched, and vice-versa. Subsequently, the second functional group can be reacted. This allows for the rapid assembly of a large and diverse library of compounds from a single, relatively simple precursor. For instance, one could generate a library of imines from the aldehyde and then diversify this library further by subjecting the alkyne to various CuAAC reactions with a panel of azides. This approach, which leverages simple starting materials to create complex polycyclic structures, is a hallmark of modern combinatorial chemistry and drug discovery.
Integration of 2 Ethynylpyridine 4 Carbaldehyde in Materials Science Research
Precursor for π-Conjugated Systems and Functional Polymers
The presence of the ethynyl (B1212043) group in 2-Ethynylpyridine-4-carbaldehyde (B6161575) makes it an excellent monomer for the synthesis of π-conjugated polymers. These polymers are characterized by a backbone of alternating single and double or triple bonds, which leads to delocalized π-electrons and unique electronic and optical properties. Such materials are at the forefront of research for applications in electronics, photonics, and sensor technology.
Synthesis of Conjugated Polyelectrolytes
Conjugated polyelectrolytes (CPEs) are a subclass of π-conjugated polymers that possess ionic side groups, rendering them soluble in polar solvents, including water. This solubility is a significant advantage for processing and for applications in biological and aqueous environments. The synthesis of CPEs often involves the polymerization of functionalized monomers like 2-ethynylpyridine (B158538). researchgate.net For instance, the reaction of 2-ethynylpyridine with alkyl halides can yield poly(N-alkyl-2-ethynylpyridinium halide)s, a type of ionic polymer belonging to the CPE family. researchgate.net The polymerization conditions, such as the solvent and reaction temperature, can significantly influence the configuration of the resulting polymer chains, leading to either cis-rich or irregular cis/trans structures. researchgate.net
The general approach to synthesizing these materials involves solution polycondensation reactions. dtic.mil For example, Suzuki coupling reactions have been employed to create poly(paraphenylene)-type CPEs. dtic.mil Another common method is the Sonogashira coupling of diethynyl-substituted monomers with dihalo-substituted aromatic compounds, catalyzed by a palladium complex. dtic.mil These synthetic strategies allow for the creation of a wide variety of CPE structures with tailored properties. dtic.mil
Formation of Helical and Foldamer Structures
The rigid and planar nature of the pyridine (B92270) ring, combined with the linear geometry of the ethynyl group, can direct the formation of ordered secondary structures in polymers, such as helices and foldamers. Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of biological macromolecules like proteins and nucleic acids. nih.govrsc.org The ability to control the three-dimensional structure of synthetic polymers at the molecular level is crucial for creating materials with specific functions, such as molecular recognition and catalysis.
Research has shown that oligomers of aromatic amides, such as those derived from 8-amino-2-quinolinecarboxylic acid, can form remarkably stable helical structures. uni-muenchen.de These abiotic foldamers often exhibit greater folding propensity than natural peptides. uni-muenchen.de The principles of foldamer chemistry can be applied to polymers derived from this compound to create new helical materials. For instance, the combination of peptide and foldamer chemistry has led to the development of macrocyclic helix mimetics. nih.gov Urea-type foldamers, which are aza-analogs of γ-peptides, are also known to adopt stable helical folds. nih.govmdpi.com The introduction of cyclic β-amino acids into peptide chains has also been shown to stabilize helical structures. mdpi.com
Fabrication of Supramolecular Architectures and Metal-Organic Frameworks (MOFs)
The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a valuable ligand for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Their high porosity, large surface area, and tunable pore sizes make them promising materials for gas storage, separation, catalysis, and sensing. nih.govnih.gov
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. nih.govrsc.org The structure and properties of the resulting MOF are determined by the geometry and functionality of the organic ligand and the coordination preference of the metal ion. nih.gov The aldehyde group in this compound can be further modified to introduce other functional groups, providing additional control over the properties of the resulting MOF. For example, functional groups with high polarity, such as -NO2 and -NH2, can be introduced to enhance the adsorption of specific molecules like CO2. researchgate.net
| MOF Property | Description | Potential Application |
|---|---|---|
| High Porosity | Possess a large internal volume due to their framework structure. | Gas storage (e.g., hydrogen, methane) |
| Large Surface Area | The internal surfaces of the pores provide a vast area for molecular interactions. | Catalysis, Adsorption |
| Tunable Pore Size | The size of the pores can be controlled by the length and geometry of the organic linker. | Separation of molecules, Drug delivery |
| Functionalized Linkers | Organic linkers can be modified with specific functional groups to tailor the MOF's properties. researchgate.net | Selective gas adsorption, Sensing |
Design and Synthesis of Optoelectronic and Chemo-sensing Materials
The combination of a π-conjugated backbone and the potential for metal coordination makes polymers and materials derived from this compound highly suitable for optoelectronic and chemo-sensing applications. Optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), rely on materials that can efficiently absorb and emit light and transport charge carriers. mdpi.com Conjugated polymers are ideal candidates for these applications due to their tunable electronic and optical properties. msstate.edu
The introduction of donor-acceptor structures within the polymer backbone is a common strategy to tune the bandgap and improve the performance of optoelectronic materials. researchgate.net The pyridine ring in this compound can act as an electron-accepting unit. For chemo-sensing applications, the interaction of an analyte with the material can induce a change in its optical or electronic properties, such as fluorescence quenching or a shift in absorption wavelength, which can be used for detection. MOFs, with their high surface area and accessible active sites, are also excellent platforms for developing chemical sensors. researchgate.net The incorporation of this compound as a linker in MOFs can introduce specific recognition sites for target analytes.
Development of Cross-Linking Agents and Polymer Functionalization
The aldehyde group of this compound is a reactive functional group that can participate in various chemical reactions, making it a useful tool for polymer functionalization and cross-linking. nih.gov Cross-linking is the process of forming covalent bonds between polymer chains, which can significantly improve the mechanical properties, thermal stability, and solvent resistance of the material. mdpi.com
Aldehydes can react with a variety of functional groups, such as amines and hydroxyls, to form imines and acetals, respectively. These reactions can be used to attach this compound to other polymers or to create a cross-linked network. For example, glutaraldehyde (B144438) is a commonly used cross-linking agent that reacts with amine groups in proteins. mdpi.com Similarly, this compound can be used to cross-link polymers containing amine functionalities.
Polymer functionalization involves the introduction of specific chemical groups onto a polymer chain to impart new properties or to enable further reactions. mdpi.comsigmaaldrich.com The aldehyde group of this compound can be used to introduce the ethynylpyridine moiety onto a polymer backbone. This can be achieved, for example, by reacting the aldehyde with a polymer containing primary amine groups. The resulting polymer would then possess the electronic and coordination properties of the ethynylpyridine unit.
| Cross-Linking Agent | Reactive Towards | Resulting Linkage |
|---|---|---|
| Glutaraldehyde | Amines | Imine |
| Glyoxal | Amines, Hydroxyls | Imine, Acetal |
| EDC/NHS | Carboxylic Acids, Amines | Amide |
| This compound | Amines | Imine |
Analytical and Spectroscopic Characterization Methodologies in Research on 2 Ethynylpyridine 4 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 2-Ethynylpyridine-4-carbaldehyde (B6161575), providing information on the chemical environment, connectivity, and number of distinct atoms.
In a typical ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, generally in the range of 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring will present as a set of coupled signals, with their specific shifts influenced by the positions of the electron-withdrawing carbaldehyde and the ethynyl (B1212043) group. The acetylenic proton, directly attached to the triple bond, would typically be observed as a singlet in the region of 3.0-3.5 ppm.
The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and would appear significantly downfield, typically around 190-195 ppm. The sp-hybridized carbons of the ethynyl group would have characteristic shifts in the 80-90 ppm range. The carbon atoms of the pyridine ring will have distinct signals in the aromatic region (approximately 120-160 ppm), with their precise locations determined by the substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 (s, 1H) | 190.0 - 195.0 |
| Acetylenic C-H | 3.0 - 3.5 (s, 1H) | Not Applicable |
| Acetylenic C≡C | Not Applicable | 80.0 - 90.0 |
| Pyridine Ring Protons | 7.5 - 9.0 (m, 3H) | Not Applicable |
| Pyridine Ring Carbons | Not Applicable | 120.0 - 160.0 |
s = singlet, m = multiplet
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
In the IR spectrum of this compound, the C=O stretch of the aldehyde group would produce a strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The C≡C triple bond stretch of the ethynyl group is expected to show a weak to medium absorption band around 2100-2150 cm⁻¹. The ≡C-H stretch of the terminal alkyne will present as a sharp, strong peak near 3300 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. Therefore, the C≡C stretching vibration, which is often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges and the exact values can be influenced by the molecular environment.)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Aldehyde (C=O) | Stretch | 1690 - 1715 | Medium |
| Ethynyl (C≡C) | Stretch | 2100 - 2150 | Strong |
| Ethynyl (≡C-H) | Stretch | ~3300 | Medium |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₅NO), the monoisotopic mass is calculated to be 131.03711 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that corresponds very closely to this calculated value, typically within a few parts per million (ppm) of error. This high degree of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental formulas.
Predicted collision cross section (CCS) values, which relate to the ion's shape, can also be calculated and may be used in conjunction with retention time and m/z for more confident identification in complex mixtures. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 132.04439 | 123.7 |
| [M+Na]⁺ | 154.02633 | 135.1 |
| [M-H]⁻ | 130.02983 | 124.7 |
| [M+NH₄]⁺ | 149.07093 | 142.1 |
| [M+K]⁺ | 170.00027 | 131.5 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be successfully crystallized, single-crystal X-ray diffraction analysis would provide a definitive map of its solid-state structure. This would include precise bond lengths, bond angles, and torsional angles. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking, which can influence the physical properties of the compound. As of now, there is no publicly available crystal structure for this compound.
Advanced Chromatographic and Separation Techniques for Purity Assessment
The assessment of chemical purity is a critical step in the characterization of any compound. For this compound, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed.
In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and a liquid mobile phase. A UV detector is often used for detection, as the pyridine ring and carbonyl group are chromophores. A single, sharp peak in the chromatogram is indicative of a high degree of purity.
Gas chromatography is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a column with a gaseous mobile phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection. The latter provides both retention time data for purity assessment and mass spectral data for identity confirmation of the peak. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound.
Theoretical and Computational Chemistry Studies on 2 Ethynylpyridine 4 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 2-ethynylpyridine-4-carbaldehyde (B6161575). These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
The geometry of this compound and its derivatives is typically optimized using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p), to find the most stable conformation. tandfonline.com From the optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. tandfonline.com It provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions. For instance, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) to acceptor (non-Lewis type) orbitals, which is indicative of hyperconjugative interactions that stabilize the molecule. tandfonline.com
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests that the molecule will be a good electrophile in reactions.
Table 1: Calculated Electronic Properties of Pyridine (B92270) Derivatives Note: This table presents representative data for pyridine derivatives from computational studies to illustrate the types of parameters calculated. Specific values for this compound would require a dedicated computational study.
| Parameter | Description | Typical Calculated Value Range for Pyridine Derivatives |
|---|---|---|
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | 4.0 to 5.5 |
| Electronegativity (χ) | Measure of the ability to attract electrons | 3.8 to 4.5 |
| Chemical Hardness (η) | Measure of resistance to change in electron distribution | 2.0 to 2.8 |
| Electrophilicity Index (ω) | Measure of the electrophilic character | 2.5 to 4.0 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the transition states that connect them.
By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction's feasibility.
For example, in the study of Schiff base formation from pyridine-4-carbaldehyde derivatives, DFT calculations can be used to model the reaction pathway. researchgate.net This would involve locating the transition state for the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, followed by the transition state for the dehydration step. The calculated activation barriers can help in understanding the reaction kinetics and the factors that influence the reaction rate.
Furthermore, computational studies can be used to explore the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving the ethynyl (B1212043) group, calculations can predict whether a reagent will add to the α- or β-carbon of the triple bond by comparing the activation energies for the two possible pathways.
Table 2: Key Computational Parameters in Reaction Mechanism Studies Note: This table outlines the typical parameters calculated in computational studies of reaction mechanisms.
| Parameter | Description | Significance |
|---|---|---|
| Reactant and Product Energies | Calculated energies of the starting materials and final products. | Determines the overall thermodynamics of the reaction (exothermic or endothermic). |
| Transition State (TS) Geometry | The specific molecular arrangement at the peak of the energy barrier. | Provides insight into the bond-making and bond-breaking processes. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A primary determinant of the reaction rate; lower Ea means a faster reaction. |
| Reaction Intermediates | Stable or semi-stable species formed during the reaction. | Helps in understanding the stepwise nature of the reaction mechanism. |
| Imaginary Frequency | A vibrational mode with a negative frequency found only for transition states. | Confirms that the located stationary point is a true transition state. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's structural landscape and dynamic behavior.
Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation of the carbaldehyde group relative to the pyridine ring. By calculating the energy of the molecule as a function of this dihedral angle, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers between them.
Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. youtube.commdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. mdpi.com By solving Newton's equations of motion for all the atoms in the system, a trajectory of the molecule's positions and velocities over time is generated. youtube.com
MD simulations can be used to study a wide range of phenomena, including:
The flexibility and fluctuations of the molecule in different environments (e.g., in a vacuum or in a solvent).
The conformational changes that the molecule undergoes at different temperatures.
The interactions of the molecule with solvent molecules or with a biological target, such as a protein. nih.govnih.gov
The results of MD simulations can be analyzed to obtain various structural and dynamic properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions. These analyses provide a detailed understanding of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies of Spectroscopic Properties
DFT calculations are not only useful for predicting reactivity but also for simulating various spectroscopic properties of this compound. This allows for a direct comparison with experimental spectra, which can aid in the structural elucidation and characterization of the molecule and its derivatives.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated IR spectrum can be compared with the experimental spectrum to help in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For this compound, this would include the characteristic stretching frequencies of the C≡C triple bond, the C=O double bond of the aldehyde, and the C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be calculated using DFT. researchgate.net These calculations provide a theoretical NMR spectrum that can be compared with the experimental data to confirm the molecular structure. The accuracy of the calculated chemical shifts is often improved by using a suitable reference compound, such as tetramethylsilane (B1202638) (TMS).
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of a molecule. tandfonline.com These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, which correspond to electronic transitions between molecular orbitals. By analyzing the nature of these transitions (e.g., n→π* or π→π*), insights into the electronic structure of the molecule can be gained.
Table 3: Computationally Predicted Spectroscopic Data for a Representative Pyridine Aldehyde Derivative Note: This table illustrates the type of spectroscopic data that can be obtained from DFT calculations. The values are representative and would need to be specifically calculated for this compound.
| Spectroscopic Technique | Calculated Parameter | Typical Predicted Value/Range |
|---|---|---|
| IR Spectroscopy | C≡C Stretch (cm⁻¹) | ~2100 - 2260 |
| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~1690 - 1715 |
| ¹H NMR Spectroscopy | Aldehyde Proton (δ, ppm) | ~9.5 - 10.5 |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (δ, ppm) | ~190 - 200 |
| UV-Visible Spectroscopy (TD-DFT) | λmax (nm) | ~250 - 350 |
In Silico Design of Novel Reactions and Applications
Computational chemistry plays a crucial role in the rational design of novel reactions and applications for this compound and its derivatives. By using computational methods to predict the properties and reactivity of hypothetical molecules, researchers can identify promising candidates for synthesis and experimental testing.
Design of Novel Catalysts: Computational methods can be used to design new catalysts for reactions involving this compound. For example, by modeling the interaction of the molecule with different metal catalysts, it is possible to identify catalysts that are likely to be efficient and selective for a particular transformation.
Development of New Materials: The electronic and optical properties of derivatives of this compound can be tuned by introducing different substituents. Computational screening can be used to identify derivatives with desirable properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) materials. tandfonline.com DFT calculations are often employed to predict the NLO properties of molecules. tandfonline.com
Drug Discovery: In the context of drug discovery, computational methods can be used to design derivatives of this compound that have improved binding affinity for a specific biological target. frontiersin.org Molecular docking simulations can predict how a molecule will bind to a protein, and the results can be used to guide the design of more potent inhibitors. frontiersin.org Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, which is crucial for their development. frontiersin.org
The in silico design process allows for the rapid and cost-effective evaluation of a large number of potential molecules, significantly accelerating the discovery and development of new chemical entities with tailored properties and functions.
Future Research Directions and Emerging Paradigms for 2 Ethynylpyridine 4 Carbaldehyde
Exploration of Bioorthogonal Chemical Transformations
The dual reactivity of 2-ethynylpyridine-4-carbaldehyde (B6161575) is a key focus for its application in bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biological processes. The aldehyde group enables conjugation to biomolecules through the formation of hydrazones or oximes, while the ethynyl (B1212043) group is a prime substrate for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Current investigations are centered on leveraging these two reactive handles in a sequential or orthogonal manner for sophisticated biological labeling. For example, a biomolecule could first be tagged via its interaction with the aldehyde, and subsequently, the alkyne can be "clicked" with an azide-functionalized molecule, such as a fluorescent dye or a purification tag. This strategy opens avenues for multi-component labeling and the construction of complex, functional biomolecular conjugates. The inherent properties of the pyridine (B92270) ring itself, including its electronic influence and metal-coordinating ability, are also being studied to fine-tune the kinetics and specificity of these bioorthogonal reactions within a cellular context.
Applications in Flow Chemistry and Automated Synthesis
The distinct reactive sites of this compound lend themselves well to the streamlined processes of flow chemistry and automated synthesis. By conducting reactions in continuous-flow reactors, researchers can achieve superior control over reaction parameters, leading to enhanced safety, efficiency, and scalability.
In a flow chemistry setup, the aldehyde and alkyne moieties can be addressed in a sequential fashion within different modules of the reactor system. For instance, an initial module could facilitate the conversion of the aldehyde into an imine, with the resulting product stream immediately channeled into a subsequent module for a CuAAC reaction at the alkyne position. This integrated approach allows for the rapid construction of complex molecular scaffolds from this compound, minimizing the need for intermediate purification steps and often resulting in higher yields and purities. Automated synthesis platforms can utilize these flow methodologies to rapidly generate diverse libraries of derivative compounds for high-throughput screening in drug discovery and materials development.
Development of Novel Catalytic Systems Utilizing its Derivatives
The pyridine nitrogen and the modifiable ethynyl group of this compound make its derivatives highly valuable as ligands in the design of novel metal catalysts. The pyridine can act as a robust coordinating site for a transition metal, while the alkyne can be elaborated into more complex structures to create multidentate ligands with precisely tuned electronic and steric properties.
Researchers are incorporating derivatives of this compound into sophisticated ligand architectures, such as pincer ligands. These ligands form exceptionally stable and reactive complexes with various metals, which are then investigated as catalysts for a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The ability to systematically modify the substituents on the parent this compound molecule allows for the rational design of catalysts with optimized activity and selectivity for specific applications. Furthermore, immobilizing these pyridine-based catalytic systems on solid supports is an active area of research, aiming to simplify catalyst recovery and reuse, which is a critical aspect of green and sustainable chemical manufacturing.
Sustainable and Greener Synthetic Approaches
A significant thrust in modern chemistry is the development of environmentally benign synthetic methods, and the production of this compound is no exception. Research is actively pursuing greener alternatives to traditional synthetic protocols, which often involve hazardous reagents and generate substantial waste.
Key areas of improvement include the optimization of the Sonogashira coupling—the reaction typically used to install the ethynyl group. Innovations focus on using lower amounts of palladium and copper catalysts, employing environmentally friendly solvents like water, and reducing energy consumption by lowering reaction temperatures. Another important strategy is the design of more atom-economical synthetic routes that circumvent the need for protecting groups, thereby shortening the synthesis and reducing waste. The application of enabling technologies like microwave-assisted synthesis is also being explored to dramatically decrease reaction times and energy input. Looking forward, the synthesis of this compound from renewable, bio-based feedstocks represents a promising frontier for enhancing the sustainability of its production.
Expansion into Advanced Nanomaterials and Self-Assembled Systems
The rigid, well-defined geometry of this compound makes it an excellent candidate for the bottom-up construction of advanced nanomaterials and self-assembled systems. The interplay of metal coordination through the pyridine nitrogen and π-π stacking interactions between the aromatic rings can be harnessed to guide the formation of highly ordered supramolecular structures.
Derivatives of this compound are being employed as organic linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials possess porous, crystalline structures with potential applications in gas storage, chemical separations, and catalysis. The aldehyde and alkyne groups also provide reactive handles for post-synthetic modification, allowing for the fine-tuning of the properties of these materials. In the domain of soft matter, amphiphilic derivatives are being designed to self-assemble in solution into discrete nanostructures like micelles and vesicles. The terminal alkyne can then be used as a point for crosslinking, enhancing the stability of these assemblies and creating robust nanomaterials for potential use in fields such as drug delivery and advanced sensors.
Q & A
Q. What are the established synthetic routes for 2-Ethynylpyridine-4-carbaldehyde, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives. A common route starts with 4-pyridinecarboxaldehyde (precursor) , followed by Sonogashira coupling to introduce the ethynyl group. Key steps include:
- Catalytic conditions : Use Pd(PPh₃)₄/CuI in THF with trimethylsilylacetylene, followed by deprotection .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Critical Parameters : - Control reaction temperature (<60°C) to prevent aldehyde oxidation.
- Monitor progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
- Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton at δ 10.1 ppm, ethynyl C≡CH at δ 3.1 ppm, and pyridine protons between δ 8.5–9.0 ppm .
- IR : Strong C≡C stretch at ~2100 cm⁻¹ and aldehyde C=O at ~1700 cm⁻¹ .
- X-ray crystallography : Refinement via SHELXL (monoclinic space group P2₁/c) confirms bond lengths (C≡C: ~1.20 Å) and angles .
Advanced Research Questions
Q. How does the ethynyl group influence the electronic and steric properties of this compound in catalytic applications?
- Methodological Answer : The ethynyl group acts as a π-electron donor, altering the electron density of the pyridine ring. This enhances coordination to metal catalysts (e.g., Ru or Pd complexes).
- DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV) compared to non-ethynylated analogs, facilitating nucleophilic attacks .
- Steric effects are minimal due to linear geometry, enabling access to bulky substrates in cross-coupling reactions .
Q. What computational tools are recommended for analyzing crystal packing and intermolecular interactions of this compound?
- Methodological Answer : Use Mercury CSD 2.0 (Cambridge Crystallographic Data Centre):
Q. How should researchers address contradictions in reactivity data (e.g., unexpected byproducts in aldehyde-mediated reactions)?
- Methodological Answer : Follow iterative analysis:
- Replicate experiments under inert atmosphere to rule out oxidation.
- LC-MS/MS to identify byproducts (e.g., aldol condensation adducts).
- Control electronic effects : Introduce electron-withdrawing groups on pyridine to stabilize the aldehyde .
- Statistical validation : Use ANOVA to assess significance of variable changes (e.g., solvent polarity) .
Q. What strategies optimize this compound as a ligand in asymmetric catalysis?
- Methodological Answer :
- Chiral derivatization : Attach enantiopure auxiliaries (e.g., binaphthol) to the ethynyl group.
- Coordination studies : UV-Vis titration (λ = 450 nm) with Cu(I) to determine binding constants (log K ~4.2) .
- Screening : High-throughput robotic platforms (96-well plates) test enantioselectivity in model reactions (e.g., allylic alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
